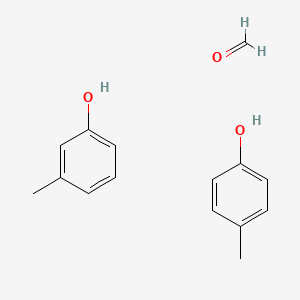

p-Cresol m-cresol formaldehyde

Description

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

formaldehyde;3-methylphenol;4-methylphenol |

InChI |

InChI=1S/2C7H8O.CH2O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-2/h2*2-5,8H,1H3;1H2 |

InChI Key |

AGPSIKNMWWHNRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.C=O |

Related CAS |

27029-76-1 |

Origin of Product |

United States |

Synthesis Methodologies for P Cresol M Cresol Formaldehyde Resins

Fundamental Polycondensation Reactions

The polymerization of p-cresol (B1678582) and m-cresol (B1676322) with formaldehyde (B43269) proceeds through a step-growth mechanism, specifically polycondensation, where monomers react to form dimers, trimers, and larger oligomers with the concurrent elimination of a small molecule, typically water. The catalytic environment is the primary determinant of the reaction pathway and the resulting resin architecture.

Acid-Catalyzed Polymerization (Novolac Type)

In an acidic environment, the reaction between cresol (B1669610) isomers and formaldehyde yields novolac resins. This process is characterized by a molar excess of the cresol component relative to formaldehyde. The acid catalyst, such as oxalic acid or p-toluenesulfonic acid, facilitates the electrophilic substitution of the cresol ring by a protonated formaldehyde species.

The reaction mechanism initiates with the protonation of formaldehyde by the acid catalyst, forming a highly reactive carbocation. This electrophile then attacks the electron-rich aromatic rings of p-cresol and m-cresol at the ortho and para positions relative to the hydroxyl group. The resulting intermediate undergoes dehydration to form a hydroxymethyl cresol. Due to the excess of cresol, this hydroxymethyl derivative rapidly reacts with another cresol molecule, forming a methylene (B1212753) bridge between the two aromatic rings and regenerating the catalyst. This process repeats, leading to the formation of a linear or branched polymer chain with a low degree of branching, characterized by methylene linkages. Novolac resins are thermoplastic in nature and require a curing agent, such as hexamethylenetetramine, for cross-linking into a rigid, three-dimensional network.

Base-Catalyzed Polymerization (Resole Type)

Under basic conditions, using catalysts such as sodium hydroxide, the polymerization of cresols and formaldehyde results in the formation of resole resins. A key distinction from novolac synthesis is the use of a molar excess of formaldehyde.

The base catalyst deprotonates the phenolic hydroxyl group of the cresol, forming a phenoxide ion. This enhances the nucleophilicity of the aromatic ring, facilitating its attack on the formaldehyde molecule. This addition reaction leads to the formation of hydroxymethyl cresols. With an excess of formaldehyde, multiple hydroxymethyl groups can be introduced onto the cresol rings. These hydroxymethyl groups can then react with each other to form ether linkages or with another cresol molecule to form methylene bridges, releasing water in the process. The resulting resole resins are typically low-molecular-weight, thermosetting polymers that contain reactive hydroxymethyl groups, allowing them to self-cure upon heating without the need for an external cross-linking agent.

Influence of Monomer Ratios and Stoichiometry

The stoichiometry of the reactants is a critical parameter in controlling the molecular weight, structure, and ultimate properties of the synthesized cresol-formaldehyde resins.

Formaldehyde to Cresol Isomer Molar Ratios

The molar ratio of formaldehyde to the cresol isomers (F/C) is a primary determinant of the type and properties of the resulting resin.

For novolac resins , the F/C molar ratio is typically less than 1. This ensures that the growing polymer chains are terminated with cresol units, preventing premature cross-linking and resulting in a thermoplastic polymer. An increase in the F/C ratio (while still below 1) generally leads to a higher molecular weight and increased viscosity of the novolac resin. For instance, in the synthesis of novolac resins from individual cresol isomers, a cresol to formaldehyde molar ratio of 1:0.7 has been utilized. aidic.it

For resole resins , the F/C molar ratio is greater than 1. This excess of formaldehyde leads to the formation of hydroxymethyl groups on the cresol rings, which are the sites for subsequent cross-linking. Increasing the F/C ratio in resole synthesis generally results in a higher density of hydroxymethyl groups, leading to a higher cross-link density upon curing. This, in turn, can enhance the thermal stability and mechanical strength of the cured resin. However, excessively high F/C ratios can lead to more brittle materials. Studies on phenol-formaldehyde resoles have shown that increasing the formaldehyde molar content leads to a more viscous product due to increased bridging between hydroxymethyl phenol (B47542) and benzene (B151609) rings. nih.gov For example, a p-cresol formaldehyde resole resin has been synthesized using a formaldehyde to p-cresol molar ratio of 2:1. prepchem.com

| Resin Type | Typical F/C Molar Ratio | Effect of Increasing F/C Ratio | Resulting Resin Characteristics |

|---|---|---|---|

| Novolac | < 1 | Increased molecular weight and viscosity | Thermoplastic, requires curing agent |

| Resole | > 1 | Increased hydroxymethyl group density, higher cross-link density | Thermosetting, self-curing |

Specific Ratios of p-Cresol to m-Cresol

The relative ratio of p-cresol to m-cresol in the monomer feed significantly influences the structure and reactivity of the resulting copolymer. This is due to the differences in the number and position of reactive sites on the two isomers.

m-Cresol has three reactive sites (two ortho and one para position) for formaldehyde addition. This trifunctionality allows for the formation of highly branched and cross-linked structures.

p-Cresol has only two reactive sites (both ortho positions), as the para position is blocked by the methyl group. This bifunctionality tends to lead to more linear polymer chains.

Consequently, increasing the proportion of m-cresol in the monomer mixture generally leads to resins with a higher degree of branching and a greater potential for cross-linking. This can result in a faster cure rate and a higher cross-link density in the final thermoset, which often translates to improved thermal stability and rigidity. Conversely, a higher proportion of p-cresol will favor the formation of more linear, less branched polymers, which may exhibit greater flexibility. The strategic manipulation of the p-cresol to m-cresol ratio allows for the tailoring of the resin's properties to suit specific application requirements.

Reaction Conditions and Catalysis

The conditions under which the polycondensation reaction is carried out, including temperature, reaction time, and the specific catalyst used, are crucial for controlling the synthesis process and the final properties of the resin.

Temperature plays a significant role in determining the reaction rate and the structure of the resin. Higher temperatures generally accelerate the polymerization process. For instance, in the synthesis of cresol-formaldehyde novolac resins, the reaction is often carried out at temperatures around 80-100°C. aidic.it For resole synthesis, initial reaction temperatures are often kept lower to control the exothermic reaction before being raised to complete the polymerization.

Catalysts are fundamental to directing the polymerization towards either novolac or resole formation.

Acid catalysts commonly used for novolac synthesis include oxalic acid, sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The choice and concentration of the acid catalyst can influence the reaction rate and the molecular weight distribution of the novolac resin.

Base catalysts for resole synthesis include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), alkaline earth metal hydroxides, and ammonia. google.com The type of base can affect the relative rates of the addition and condensation reactions, thereby influencing the final structure of the resole resin. For example, sodium hydroxide is a commonly used catalyst in the synthesis of p-cresol formaldehyde resole resins. prepchem.com

The following table summarizes typical reaction conditions for the synthesis of cresol-formaldehyde resins:

| Parameter | Novolac Synthesis (Acid-Catalyzed) | Resole Synthesis (Base-Catalyzed) |

|---|---|---|

| Catalyst | Oxalic acid, p-toluenesulfonic acid, HCl | NaOH, KOH, NH₃ |

| Temperature | 80 - 100 °C | Initial stage often at lower temperatures (e.g., 60-70 °C), then raised |

| Cresol:Formaldehyde Molar Ratio | > 1:1 | < 1:1 |

| Reaction Time | Several hours | Variable, depends on desired viscosity and molecular weight |

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is critical in directing the polymerization process and achieving desired resin characteristics. The reaction is exothermic, and precise temperature control is necessary to manage the reaction rate and the final molecular structure.

Research indicates that reaction temperatures are often maintained in the range of 80 to 100°C. For instance, one method involves carrying out the reaction at 80°C for 4 hours. prepchem.com Another study found that optimal product stability for a similar phenol-formaldehyde resin was achieved with a reaction temperature of 90 to 95°C and a reaction time of 2 hours. modares.ac.ir Higher temperatures can also be employed; a process for producing a coating composition heats the cresol and formaldehyde mixture to a range of 200-212°F (approximately 93-100°C) for a short duration of about 9 minutes to initiate polymerization. google.com In a specific synthesis of an m-cresol formaldehyde resin, the reaction mixture is heated to about 70°C to initiate the reaction, followed by the addition of formaldehyde at 102°C and a subsequent reflux for three hours. prepchem.com

These parameters directly influence properties such as molecular weight, viscosity, and the degree of cross-linking. Insufficient reaction time or temperature may lead to incomplete polymerization, while excessive conditions can result in an unmanageably high viscosity or premature gelling.

| Temperature | Reaction Time | Key Observation/Outcome | Source |

|---|---|---|---|

| 80°C | 4 hours | Synthesis of a resol type p-cresol/formaldehyde resin with a number average molecular weight of 330. prepchem.com | prepchem.com |

| 90-95°C | 2 hours | Achieved maximum product stability (18 days) for a phenol-formaldehyde resole resin. modares.ac.ir | modares.ac.ir |

| 70°C (initiation), then 102°C | 3 hours (reflux) | Formation of a copolymer with a glass transition temperature (Tg) of 112°C. prepchem.com | prepchem.com |

| 200-212°F (93-100°C) | ~9 minutes | Initial polymerization stage for a coating composition, followed by quenching with water. google.com | google.com |

Catalyst Selection (e.g., Sodium Hydroxide, Hydrochloric Acid)

The choice of catalyst is a determining factor in the synthesis of cresol-formaldehyde resins, influencing both the reaction rate and the final polymer structure. Catalysts can be broadly categorized as acidic or alkaline.

Alkaline Catalysts: Alkaline catalysts, such as sodium hydroxide (NaOH), are commonly used to produce resol-type resins where the formaldehyde to cresol molar ratio is greater than one. google.comemerald.com These catalysts promote the formation of methylol cresols, which are the initial building blocks of the resin. emerald.com The amount of catalyst can vary from 0.1 to 10% by weight based on the total reactants. google.com Other basic catalysts include potassium hydroxide (KOH), calcium hydroxide, and ammonia. google.com The type of alkaline catalyst can also influence the structure; NaOH-catalyzed prepolymers tend to contain predominantly methylene bridges, whereas organic amine catalysts like triethylamine favor the formation of dimethylene ether bridges and direct formaldehyde addition to the ortho position. researchgate.net

Acid Catalysts: Acid catalysts, such as hydrochloric acid (HCl) or oxalic acid, are typically used to produce novolac-type resins, where the formaldehyde to cresol molar ratio is less than one. emerald.com For example, a synthesis of m-cresol formaldehyde block segments uses oxalic acid dihydrate as a catalyst. prepchem.com Acid catalysts facilitate the condensation of cresol and formaldehyde to form chains linked by methylene bridges. emerald.com Following the reaction, an acid like HCl may also be used to neutralize the mixture if an alkaline catalyst was employed. prepchem.com

| Catalyst Type | Example | Typical Resin Type | Mechanism/Effect | Source |

|---|---|---|---|---|

| Alkaline | Sodium Hydroxide (NaOH) | Resol | Promotes formation of methylol phenols; leads to methylene bridges. google.comresearchgate.net | google.comresearchgate.net |

| Alkaline (Organic) | Triethylamine (TEA) | Resol | Directs formaldehyde addition to ortho positions; leads to dimethylene ether bridges. researchgate.net | researchgate.net |

| Acid | Hydrochloric Acid (HCl) | Novolac | Promotes condensation to form methylene-linked chains; also used for neutralization. prepchem.comemerald.com | prepchem.comemerald.com |

| Acid | Oxalic Acid | Novolac | Used to form copolymer block segments in the reaction. prepchem.com | prepchem.com |

Advanced Synthesis Approaches

Beyond traditional methods, advanced synthesis approaches have been developed to create cresol-formaldehyde resins with enhanced structural control and properties.

Two-Stage Condensation Processes

Two-stage synthesis processes offer improved control over the highly exothermic initial stages of resin production. In this approach, the reaction is divided into distinct steps. For example, a prepolymer can be formed in a first stage, which is then further reacted in a second stage. A patent describes a method where a prepolymer of p-cresol/o-ethylphenol-formaldehyde resin is first prepared and then added to a reactor with m-cresol and a catalyst for the main reaction. google.com This allows for better management of the reaction's progression and the viscosity of the final product. Another study on phenol-formaldehyde resins demonstrated that preprocessing the starting materials in a continuous-flow stirred-tank reactor before continuing the synthesis in a batch reactor allowed for better control over the reactivity of the prepolymer solution. researchgate.net

Template-Assisted Synthesis for Structured Resins

Template-assisted synthesis is employed to create mesostructured or porous resins with a high degree of order. This method utilizes a structure-directing agent, such as a surfactant or block copolymer, to form a template around which the cresol and formaldehyde precursors polymerize. Mesostructured resol frameworks have been synthesized using a supramolecular assembly of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) under alkaline conditions. worldresearchersassociations.com The essence of this technique is the formation of a periodic mesostructure through hydrogen bonding interactions between the resin precursors and the template. worldresearchersassociations.com After polymerization, the template is removed, typically by solvent extraction, leaving behind a porous, all-organic material. worldresearchersassociations.com

Hydrothermal Condensation Techniques

Hydrothermal condensation involves carrying out the polymerization in an aqueous solution within a sealed vessel, such as an airtight polypropylene bottle, at elevated temperatures. One study describes synthesizing nanostructured m-cresol-formaldehyde composites by placing the reaction gel in such a bottle and keeping it at 363 K (90°C) for 3 days. worldresearchersassociations.com This method utilizes the pressure and temperature of the water to influence the condensation reaction and the final structure of the resin.

Microwave-Assisted Polymerization

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating for producing cresol-formaldehyde resins. google.com Microwave irradiation accelerates chemical reactions by selectively interacting with polar molecules in the mixture. scispace.com This technique offers significant advantages, including a dramatic reduction in reaction time—sometimes as much as a six-fold decrease compared to conventional methods. google.comresearchgate.net Studies on resole-type resins prepared from p-cresol under microwave irradiation have shown that these resins can possess better thermal stability than those made via conventional heating. google.comresearchgate.net Furthermore, microwave synthesis can lead to resins with a lower content of free formaldehyde and a higher solid content. scispace.com

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Source |

|---|---|---|---|

| Reaction Time | Significantly reduced (e.g., six-fold reduction). google.comresearchgate.net | Longer reaction times required. | google.comresearchgate.net |

| Thermal Stability | Can result in better thermal stability, especially for p-cresol based resoles. google.comresearchgate.net | Standard thermal stability. | google.comresearchgate.net |

| Free Formaldehyde | Tends to have less free formaldehyde content in the final resin. scispace.com | Higher potential for residual free formaldehyde. | scispace.com |

| Solid Content | Can produce resins with a higher solid content. scispace.com | Standard solid content. | scispace.com |

Terpolymerization Strategies with p-Cresol, m-Cresol, Formaldehyde, and Co-monomers

The modification of p-cresol m-cresol formaldehyde resins through the incorporation of co-monomers via terpolymerization is a significant strategy to tailor the final properties of the polymer. This approach allows for the introduction of different functional groups and structural units, leading to resins with enhanced thermal stability, altered solubility, and improved mechanical properties. The co-condensation can be achieved with a variety of compounds, broadly categorized into nitrogen-containing compounds and other aldehydes.

The introduction of nitrogen-containing co-monomers into the cresol-formaldehyde matrix can impart properties such as improved adhesion, flexibility, and fire retardancy.

Urea (B33335): The co-condensation of p-cresol with urea and formaldehyde has been shown to produce terpolymer resins with notable thermal stability. In a specific synthesis, a terpolymer resin was created by the condensation of p-cresol, urea, and formaldehyde in a 1:1:2 molar ratio, utilizing 2 M HCl as a catalyst. researchgate.net The resulting terpolymer exhibited a weight average molecular weight of 8738, as determined by gel permeation chromatography. researchgate.net Such studies demonstrate the feasibility of incorporating urea into the cresol-formaldehyde backbone to modify its characteristics. While this study focused on p-cresol, the principles can be extended to a mixed cresol system. The synthesis of phenol-urea-formaldehyde (PUF) resins is a complex process involving multiple addition and condensation reactions of the constituent monomers. mdpi.com The addition of urea to phenol-formaldehyde resins can increase reactivity and reduce manufacturing costs. researchgate.net

Melamine: The co-condensation of melamine with cresol-formaldehyde resins is a topic of interest for enhancing properties like hardness and chemical resistance. However, research on the p-cresol/melamine/formaldehyde system suggests that co-condensation does not readily occur during the curing reaction. researchgate.net Instead, an interpenetrating network of the individual cresol and melamine resins is formed. researchgate.net This is attributed to the fact that complete extractive separation of the cresol and melamine resins is possible, which would not be the case if covalent co-condensates were formed. researchgate.net Melamine-phenol-formaldehyde resoles can be produced by co-condensing the components at elevated temperatures under mildly alkaline conditions. google.com

Aniline (B41778): The incorporation of aniline into a cresol-formaldehyde resin has been documented. In one example of preparing an aniline-cresol-formaldehyde resin, 78 parts of aniline and 30 parts of a mixed cresol isomer resin were heated together to 100°C and then cooled. google.com Subsequently, 90 parts of 40% formalin were added, followed by a sulfuric acid catalyst, and the mixture was refluxed for two hours. google.com The resulting product was then vacuum-concentrated. google.com The cresol component used was a commercial mixture containing approximately 45% m-cresol and 30% p-cresol. google.com This demonstrates a viable synthetic route for producing an aniline-modified cresol-formaldehyde resin.

Interactive Data Table: Synthesis Parameters for Terpolymers with Nitrogen-Containing Compounds

| Co-monomer | Cresol Component(s) | Molar Ratio (Cresol:Co-monomer:Formaldehyde) | Catalyst | Temperature (°C) | Key Finding |

| Urea | p-Cresol | 1:1:2 | 2 M HCl | Not specified | Formation of a terpolymer with a weight average molecular weight of 8738. researchgate.net |

| Adipamide | o-Cresol (B1677501) | Not specified | 2 M HCl | 130 ± 2 | Synthesis of a copolymer resin. |

| Melamine | p-Cresol | Not specified | Not specified | Not specified | No co-condensation; formation of an interpenetrating network. researchgate.net |

| Aniline | Mixed Cresols | Not specified (by parts) | Sulfuric Acid | 100 (initial), then reflux | Successful synthesis of an aniline-cresol-formaldehyde resin. google.com |

Replacing or supplementing formaldehyde with other aldehydes can introduce different structural features into the resin, affecting its flexibility, reactivity, and environmental profile.

Furfural: Furfural, derived from renewable resources, is an attractive alternative to formaldehyde. Research has been conducted on the synthesis of o-cresol-furfural-formaldehyde resins. In a two-stage process, o-cresol and furfural were first condensed in a molar ratio of 1:0.5-0.8 in the presence of an alkaline catalyst at 115-130°C for 10-12 hours. nih.gov In the second stage, formaldehyde was introduced in a 0.5-0.8 molar ratio relative to o-cresol, and the reaction was continued at 80-90°C for 1-3 hours. nih.gov This method allows for the controlled incorporation of both furfural and formaldehyde into the cresol backbone. The resulting resins exhibit good thermal and chemical resistance. researchgate.net

Cyclohexanone: The inclusion of cyclohexanone in cresol-formaldehyde resins can enhance properties such as color stability and compatibility with other polymers. It has been reported that pores of cresol-formaldehyde resins can be sealed by adding solutions of cyclohexanone-formaldehyde resin before the final condensation. google.com While specific studies detailing the co-condensation of a p-cresol/m-cresol mixture with cyclohexanone and formaldehyde are limited, the synthesis of hydroquinone/cyclohexanone/formaldehyde resins provides a relevant model. In these syntheses, the monomers are condensed in the presence of a base catalyst at varying molar ratios. This suggests that a similar approach could be employed for the terpolymerization of p-cresol, m-cresol, cyclohexanone, and formaldehyde.

Interactive Data Table: Synthesis Parameters for Terpolymers with Other Aldehydes

| Co-monomer | Cresol Component(s) | Molar Ratio (Cresol:Co-monomer:Formaldehyde) | Catalyst | Temperature (°C) | Key Finding |

| Furfural | o-Cresol | 1:0.5-0.8 (Cresol:Furfural) followed by addition of 0.5-0.8 mole Formaldehyde | Alkaline | 115-130 (Furfural condensation), 80-90 (Formaldehyde condensation) | Successful synthesis of an o-cresol-furfural-formaldehyde resin. nih.gov |

| Cyclohexanone | Cresol (general) | Not specified | Not specified | Not specified | Cyclohexanone-formaldehyde resin can be used to modify cresol-formaldehyde resins. google.com |

Reaction Mechanisms and Polymerization Kinetics

Mechanistic Pathways of Phenolic Resin Formation

The formation of cresol-formaldehyde resins is a stepwise process that begins with the electrophilic attack of formaldehyde (B43269) on the cresol (B1669610) ring, followed by condensation reactions that lead to the growth of the polymer chain.

The fundamental reaction driving the formation of phenolic resins is electrophilic aromatic substitution. wikipedia.org In this mechanism, an electrophile replaces a hydrogen atom on the aromatic ring. For cresol-formaldehyde resins, the cresol molecule is the aromatic substrate, and the electrophile is derived from formaldehyde.

The hydroxyl (-OH) and methyl (-CH₃) groups attached to the aromatic ring in cresol are activating groups. wikipedia.org They donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus highly susceptible to attack by electrophiles. byjus.com This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group. byjus.commlsu.ac.in

p-Cresol (B1678582) : The hydroxyl group at position 1 and the methyl group at position 4 direct the electrophilic attack to the two ortho positions (2 and 6) relative to the hydroxyl group.

m-Cresol (B1676322) : The hydroxyl group at position 1 and the methyl group at position 3 work together to strongly activate the ortho positions (2, 6) and the para position (4) relative to the hydroxyl group.

Under acidic conditions, formaldehyde is protonated to form the highly reactive hydroxymethyl cation (⁺CH₂OH), which acts as the electrophile. In basic media, the cresol is deprotonated to form a phenoxide ion. minia.edu.eg The negative charge is delocalized onto the aromatic ring, significantly increasing its nucleophilicity and reactivity towards formaldehyde. minia.edu.eg

The initial step in the polymerization process is the addition of formaldehyde to the activated cresol ring, resulting in the formation of hydroxymethyl cresols. wikipedia.orgacs.org This reaction, known as hydroxymethylation or methylolation, occurs at the available ortho and para positions. mlsu.ac.inacs.org

Reaction with p-Cresol : Formaldehyde reacts at the ortho positions to the hydroxyl group, yielding 2-hydroxymethyl-4-methylphenol and 2,6-dihydroxymethyl-4-methylphenol.

Reaction with m-Cresol : Formaldehyde can react at the two ortho positions and the para position, leading to a mixture of 2-hydroxymethyl-5-methylphenol, 4-hydroxymethyl-5-methylphenol, 6-hydroxymethyl-5-methylphenol, and their di- and tri-substituted derivatives.

The formation of these hydroxymethyl intermediates is a crucial first step, as they are the reactive monomers that will subsequently undergo condensation to build the polymer chain. acs.org

Once the hydroxymethyl cresols are formed, they can react further in two primary ways to form larger oligomers and polymers. The most common pathway is the formation of methylene (B1212753) bridges (-CH₂-), which link the cresol rings together. plenco.com

This condensation reaction involves the electrophilic attack of a hydroxymethyl group from one molecule onto an activated ortho or para position of another cresol molecule (which could be another hydroxymethyl cresol or an unreacted cresol). wikipedia.org The reaction proceeds with the elimination of a water molecule. wikipedia.org

The resulting linkages can be ortho-ortho, ortho-para, or para-para, depending on the specific cresols used and the reaction conditions. plenco.com For p-cresol, only ortho-ortho linkages are possible. For m-cresol, a more complex, branched structure can arise due to the availability of multiple reactive sites. plenco.com This repeated formation of methylene bridges leads to the growth of the polymer chain, from dimers and trimers to higher molecular weight oligomers. wikipedia.org

Under certain conditions, particularly in base-catalyzed reactions (resol formation) and at lower temperatures, a competing condensation reaction can occur. minia.edu.eg Two hydroxymethyl groups can react with each other to form a dibenzyl ether linkage (-CH₂-O-CH₂-) with the elimination of a water molecule. wikipedia.orgresearchgate.net

These ether bridges are generally less stable than methylene bridges and can undergo further reactions during curing or at elevated temperatures. researchgate.net The ether linkage can rearrange to form a more stable methylene bridge and release a molecule of formaldehyde. researchgate.net It can also cleave to regenerate hydroxymethyl groups. The presence and proportion of ether linkages versus methylene bridges can significantly influence the properties of the final cured resin. researchgate.net

Kinetic Analysis of Polymerization

The study of polymerization kinetics is essential for controlling the reaction and tailoring the final properties of the cresol-formaldehyde resin. It involves measuring reaction rates and understanding how they are influenced by factors such as temperature, pH, and reactant concentrations.

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) (l/mol·s) | Overall Order |

| p-Cresol + Formaldehyde | NaOH | 70 | 9.04 x 10⁻⁴ | 2 |

| m-Cresol + Formaldehyde | NaOH | 70 | 11.20 x 10⁻⁴ | 2 |

| o-Cresol (B1677501) + Formaldehyde | NaOH | 70 | 2.65 x 10⁻⁴ | 2 |

| p-Cresol + Formaldehyde | NaOH | 80 | 20.10 x 10⁻⁴ | 2 |

| m-Cresol + Formaldehyde | NaOH | 80 | 24.50 x 10⁻⁴ | 2 |

| o-Cresol + Formaldehyde | NaOH | 80 | 6.45 x 10⁻⁴ | 2 |

This table presents illustrative kinetic data for cresol-formaldehyde reactions based on published research. Actual values can vary with specific reaction conditions.

Research indicates that the initial hydroxymethylation reaction is generally faster than the subsequent condensation reactions that form methylene bridges. researchgate.net Studies on polynuclear p-cresol-formaldehyde condensates have shown that the reaction rates with formaldehyde can decrease as the oligomer size increases. researchgate.net For instance, the reaction rates of one to four nuclear condensates were found to be approximately double those of higher nuclear condensates (five to eight nuclei). researchgate.net This suggests that steric hindrance plays a significant role as the polymer chain grows.

Activation Energies of Polymerization Processes

The activation energy is the minimum amount of energy required for a chemical reaction to occur. In the context of cresol-formaldehyde polymerization, it represents the energy barrier that must be overcome for the monomer units to link together and form a polymer chain. The determination of this value is crucial for controlling the curing process and understanding the thermal stability of the resulting resin.

Several studies have investigated the activation energy for related phenolic resin systems. For the curing of a composite system involving o-cresol formaldehyde epoxy resin (OCFEP) and a cyanate (B1221674) prepolymer, the apparent activation energy was found to vary with the composition of the mixture. This indicates that the proportion of reactants can significantly influence the energy requirements of the curing reaction.

Theoretical calculations on similar systems, like resorcinol-formaldehyde, have determined potential energy barriers (theoretical activation energy) for various reaction steps. For instance, the formation of a key intermediate, quinonemethide, via a water-aided elimination mechanism was calculated to have an energy barrier of 98.2 kJ/mol. mdpi.com These theoretical values help in understanding the reaction mechanism at a molecular level.

Table 1: Reported Activation Energies for Cresol-Formaldehyde and Related Phenolic Resin Systems

Resin System Activation Energy (kJ/mol) Method/Notes Reference Phenolic-Resin Pre-polymer (General) 30 - 40 Overall value for synthesis Phenol-Formaldehyde (PF) Resin 90.20 Kissinger model researchgate.net Lignin-Phenol-Formaldehyde (LPF) Resin 90.2 Non-isothermal DSC method modares.ac.ir Resorcinol-Formaldehyde (Theoretical) 98.2 Quantum chemistry calculation for intermediate formation

Influence of pH and Catalyst Concentration on Kinetics

The kinetics of cresol-formaldehyde polymerization are highly sensitive to both the pH of the reaction medium and the concentration of the catalyst. These parameters dictate the reaction pathways and the rate at which polymerization occurs, thereby affecting the structure and properties of the final resin. iiardjournals.org

Influence of pH: The pH of the reaction medium is a critical factor that governs the reaction mechanism. Cresol-formaldehyde polymerization can be carried out under either acidic or basic conditions, leading to two different types of resins: novolacs (acid-catalyzed) and resoles (base-catalyzed). iiardjournals.org

Under acidic conditions (lower pH), novolac resins are produced. The determination of reliable kinetic data for these systems is complicated by the complex mixture of products that form during polymerization. iiardjournals.org

Table 2: Summary of pH and Catalyst Concentration Effects on Polymerization Kinetics

Parameter Effect Details Reference Catalyst Concentration Increases Reaction Rate Higher concentration leads to faster consumption of reactants and formation of products. [3, 1] Influences Product Structure The type of catalyst (e.g., organic vs. inorganic) can direct the position of chemical bonds. nih.gov pH Level Determines Resin Type Acidic pH favors novolac formation, while alkaline pH favors resole formation. researchgate.net Affects Reaction Rate & Product Structure Influences the formation of methylene and ether bridges. Optimal pH can maximize reaction advancement and product stability. [11, 4, 10]

Compound Index

Table 3: Chemical Compounds Mentioned in the Article

Structural Elucidation and Advanced Characterization of P Cresol M Cresol Formaldehyde Systems

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of cresol-formaldehyde resins, offering unparalleled insight into the proton and carbon environments within the polymer structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in assigning the various proton signals and analyzing the linkages within the p-cresol (B1678582) m-cresol (B1676322) formaldehyde (B43269) polymer. The aromatic region of the ¹H NMR spectrum, typically between 6.4 and 7.4 ppm, provides information on the substitution patterns of the phenolic rings. researchgate.netresearchgate.net For instance, the signals for p-cresol aromatic protons can be distinguished from those of m-cresol. researchgate.net

A key feature in the ¹H NMR spectra of these resins is the signals corresponding to the methylene (B1212753) bridges (-CH₂-) that link the cresol (B1669610) units. These protons typically appear as multiplets in the range of 3.4 to 4.2 ppm. researchgate.net The integration and splitting patterns of these signals can help in determining the relative number of different types of linkages, such as ortho-ortho, ortho-para, and para-para connections between the monomer units. The methyl protons of the cresol units are generally observed around 2.2 ppm. aidic.it

Interactive Data Table: Typical ¹H NMR Chemical Shifts for p-Cresol m-Cresol Formaldehyde Resins

| Functional Group | Chemical Shift (ppm) |

| Aromatic Protons | 6.4 - 7.4 |

| Methylene Bridge Protons (-CH₂-) | 3.4 - 4.2 |

| Methyl Protons (-CH₃) | ~2.2 |

| Phenolic Hydroxyl Proton (-OH) | Variable, often broad |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the this compound polymer. bg.ac.rsbg.ac.rs This technique is crucial for identifying the different types of carbon atoms, including those in the aromatic rings, methylene bridges, and methyl groups.

The aromatic region of the ¹³C NMR spectrum, typically between 110 and 160 ppm, is particularly complex due to the various substitution patterns. bohrium.com The chemical shifts of the aromatic carbons are sensitive to the positions of the methyl and hydroxyl groups, as well as the points of attachment of the methylene bridges. For example, carbons ortho and para to the hydroxyl group will have distinct chemical shifts. The methylene bridge carbons generally resonate in the range of 30-40 ppm. researchgate.net The methyl group carbons are typically found at around 20 ppm.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound Resins

| Functional Group | Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Methylene Bridge Carbons (-CH₂-) | 30 - 40 |

| Methyl Carbons (-CH₃) | ~20 |

To unravel the complex and often overlapping signals in the 1D NMR spectra of this compound resins, two-dimensional (2D) NMR techniques are employed. semanticscholar.org These methods provide correlation information between different nuclei, which is invaluable for unambiguous structural assignment.

Correlation Spectroscopy (COSY) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the aromatic rings and to correlate the methylene bridge protons with adjacent aromatic protons. longdom.org

Heteronuclear Single Quantum Coherence (gHSQC) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on the known assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (gHMBC) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the linkages between the cresol units by showing correlations between the methylene bridge protons and the aromatic carbons of the adjacent rings.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the connectivity and substitution patterns within the complex polymer matrix. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound resins. The FTIR spectrum provides a characteristic fingerprint of the polymer, with specific absorption bands corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands for these resins include:

A broad band in the region of 3200-3600 cm⁻¹ is attributed to the stretching vibrations of the phenolic hydroxyl (-OH) groups. researchgate.netagh.edu.pl

Stretching vibrations of the C-H bonds in the aromatic rings and the methyl groups are observed around 2850-3100 cm⁻¹. researchgate.net

The characteristic C=C stretching vibrations within the aromatic rings appear in the region of 1450-1610 cm⁻¹. koreascience.kr

The C-O stretching of the phenolic hydroxyl group gives rise to a strong band around 1200 cm⁻¹.

Bands in the 750-880 cm⁻¹ region are associated with the out-of-plane C-H bending vibrations of the aromatic rings, and their positions can provide information about the substitution patterns on the rings.

Interactive Data Table: Key FTIR Absorption Bands for this compound Resins

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic -OH | 3200-3600 | Stretching |

| Aromatic & Aliphatic C-H | 2850-3100 | Stretching |

| Aromatic C=C | 1450-1610 | Stretching |

| Phenolic C-O | ~1200 | Stretching |

| Aromatic C-H | 750-880 | Out-of-plane Bending |

Mass Spectrometry (MS, ESI-MS, APCI-MS) for Oligomer Identification and Molecular Weight Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weights of the oligomers present in this compound resins and for identifying their specific structures. Due to the complexity and polydispersity of these resins, soft ionization techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are particularly useful.

These methods allow for the ionization of the oligomers with minimal fragmentation, providing a distribution of molecular ions that reflects the composition of the resin. From the mass spectrum, it is possible to identify series of oligomers that differ by the mass of a repeating cresol-formaldehyde unit. This information is crucial for understanding the degree of polymerization and the distribution of different oligomer sizes. The number-average (Mn) and weight-average (Mw) molecular weights can be calculated from the mass spectrometry data, providing important parameters for characterizing the resin. nih.govgoogle.comqut.edu.au The data obtained from mass spectrometry complements the structural information obtained from NMR and FTIR, offering a more complete picture of the this compound system.

Chromatographic Analysis for Compositional Heterogeneity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of unreacted monomers (p-cresol, m-cresol) and low molecular weight oligomers in the resin mixture. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research has demonstrated the efficacy of HPLC in resolving isomeric cresols and their early condensation products with formaldehyde. Phenyl columns, for instance, have shown superior performance in separating cresol positional isomers compared to standard ODS (C18) columns, attributed to the additional π-π interactions between the phenyl stationary phase and the aromatic analytes. shimadzu.com The ability to quantify residual monomers is crucial for controlling the reaction stoichiometry and for understanding the subsequent curing process.

The analysis of oligomers by HPLC provides insights into the initial stages of polymerization. By identifying and quantifying dimers, trimers, and other low-molecular-weight species, a more complete picture of the resin's composition can be constructed. This information is vital for correlating the resin's composition with its reactivity and final properties. While HPLC is highly effective for lower molecular weight species, its resolution tends to decrease for higher molecular weight oligomers. dss.go.th

Table 1: Illustrative HPLC Conditions for Analysis of Cresol Isomers

| Parameter | Condition |

| Column | Shim-pack GIST Phenyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 40 °C |

This table is illustrative and specific conditions may vary based on the exact resin composition and instrumentation.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of polymeric materials, including this compound resins. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate more into the pores of the stationary phase and elute later.

GPC analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are fundamental in understanding the physical and mechanical properties of the final cured polymer. For instance, a broader MWD can influence the viscosity of the uncured resin and the crosslink density of the cured material.

Research on p-cresol formaldehyde resol resins has utilized GPC to characterize the molecular weight distribution. shodex.com The choice of solvent and column packing material is critical for achieving accurate results. Tetrahydrofuran (THF) is a commonly used eluent for these types of resins. Calibration with well-defined polymer standards, such as polystyrene, is necessary for obtaining relative molecular weight values.

Table 2: Representative GPC Data for a Cresol-Formaldehyde Resin

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 580 g/mol |

| Weight-Average Molecular Weight (Mw) | 1200 g/mol |

| Polydispersity Index (PDI) | 2.07 |

Data is illustrative and based on typical values for cresol-formaldehyde novolac resins.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of oligomers in complex resin systems. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique often provides higher resolution and faster analysis times compared to HPLC. dss.go.th

The application of packed-column SFC coupled with mass spectrometry (SFC-MS) has been particularly insightful for the characterization of phenol-cresol-formaldehyde resol prepolymers. dss.go.th This combination allows for the separation of a wide range of oligomers, from dimers to pentamers and beyond, and their unambiguous identification based on their mass-to-charge ratio. dss.go.th The analysis can reveal the distribution of p-cresol and m-cresol units within the oligomeric chains, as well as the degree of methylol substitution. dss.go.th

One study successfully identified 34 different components in a commercial phenol-cresol-formaldehyde resol prepolymer using SFC-MS. rsc.org This level of detail is invaluable for understanding the intricate structure of these complex co-polymers and for establishing structure-property relationships.

Table 3: Example of Oligomers Identified in a Cresol-Formaldehyde Resin by SFC-MS

| Oligomer | Molecular Weight (Da) |

| Cresol Dimer | 228 |

| Cresol Trimer | 348 |

| Cresol Tetramer | 468 |

| Cresol Pentamer | 588 |

Molecular weights are based on the repeating cresol-formaldehyde unit and are illustrative.

Thermal Characterization Methods for Reaction Processes

The thermal behavior of this compound resins is a critical aspect of their processing and application. Thermal analysis techniques provide essential information about the curing process, thermal stability, and decomposition kinetics of these thermosetting polymers.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the curing behavior of thermosetting resins. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of key curing parameters. For this compound resins, DSC thermograms typically show an exothermic peak corresponding to the crosslinking reactions that occur upon heating.

The position and shape of the exothermic peak provide valuable information about the curing process. The onset temperature of the exotherm indicates the temperature at which the curing reaction begins, while the peak temperature corresponds to the temperature of the maximum reaction rate. The total heat evolved during the reaction, known as the polymerization enthalpy (ΔH), is proportional to the area under the exothermic peak and is a measure of the extent of cure.

Studies on cresol novolac resins have shown that the curing behavior is influenced by the isomeric structure of the cresol. researchgate.netaidic.it For example, the reactivity of vinyl ester resins derived from different cresol novolacs was found to vary, with the o-cresol (B1677501) based resin exhibiting higher reactivity than those based on m- and p-cresol. researchgate.net The activation energy of the curing reaction, which can be determined from DSC scans at different heating rates, provides a quantitative measure of the energy barrier to the crosslinking process. adhesion.kr

Table 4: Illustrative DSC Curing Data for a Cresol Novolac Resin

| Parameter | Value |

| Onset Curing Temperature (Tonset) | 120 °C |

| Peak Curing Temperature (Tpeak) | 155 °C |

| Enthalpy of Polymerization (ΔH) | 150 J/g |

| Activation Energy (Ea) | 85 kJ/mol |

These values are representative and can vary depending on the specific resin formulation and curing conditions.

Thermogravimetric Analysis (TGA) is used to investigate the thermal stability and decomposition characteristics of this compound resins. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the decomposition temperatures and the amount of char residue at high temperatures. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.

The thermal stability of cured cresol-formaldehyde resins is an important property, particularly for high-temperature applications. TGA can be used to compare the thermal stability of resins made from different cresol isomers or with different formulations. researchgate.net For example, vinyl ester resins based on o-cresol novolac have been shown to yield a more thermally stable product compared to those with other reactive diluents. researchgate.net

Kinetic analysis of the TGA data, using methods such as the Flynn-Wall-Ozawa or Kissinger methods, can be employed to determine the activation energy of decomposition. ncsu.edu This provides a quantitative measure of the thermal stability of the polymer. The decomposition of m-cresol formaldehyde resins has been shown to occur in distinct stages, with an initial mass loss due to the desorption of water, followed by the degradation of the resin fragments at higher temperatures. worldresearchersassociations.com

Table 5: Typical TGA Data for a Cured Cresol-Formaldehyde Resin

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 350 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 420 °C |

| Char Yield at 800 °C | 55% |

| Activation Energy of Decomposition (Ea) | 150 - 200 kJ/mol |

These values are illustrative and depend on the specific resin and experimental conditions.

Microstructural and Morphological Analysis

The microstructural and morphological characteristics of this compound resins are critical to understanding their physical properties and performance. Advanced analytical techniques provide detailed insights into the surface topography, internal structure, degree of ordering, and porosity of these polymer systems.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface features and internal morphology of this compound resins. Analysis of fracture surfaces, in particular, reveals key details about the curing process and the material's resulting texture.

Studies on related phenolic resol resins show that the fractured surfaces of unmodified samples often appear smooth but contain a significant number of voids. These voids are typically attributed to the emission of free formaldehyde and other volatiles during the curing of the resol resin. The morphology can be altered through modification; for instance, the addition of formaldehyde scavengers can lead to fewer voids and a rougher fracture surface, indicating changes in the polymer network's fracture mechanics.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the detailed analysis of the resin's nanostructure. For m-cresol formaldehyde composites synthesized via a templating approach, TEM analysis has identified distinct nanoscale features.

Research has revealed the formation of rod-like particles approximately 150-300 nm in length and 30-50 nm in diameter within the m-cresol sample. Furthermore, these studies have confirmed the presence of disordered, wormhole-like mesopores with dimensions of about 2.3-2.5 nm that extend throughout the material. TEM imaging of carbonized samples derived from related resins also confirms the formation of disordered mesopores, appearing as low-electron-density spherical spots with diameters of 2.5-3.0 nm. These analyses are crucial for confirming the nanostructural characteristics suggested by other methods like X-ray diffraction and sorption studies.

X-ray Diffraction (XRD) for Crystalline Structure and Ordering

X-ray Diffraction (XRD) is employed to investigate the degree of crystallinity and structural ordering within the this compound polymer matrix. The results for these types of resins consistently indicate a predominantly amorphous nature.

However, when synthesized using a surfactant templating method to introduce porosity, a single low-angle XRD peak may be observed. This peak does not indicate crystalline domains in the traditional sense but rather suggests the presence of a "meso-phase" or some degree of short-range ordering related to the porous structure. Even in these cases, the broader XRD patterns confirm that the polymer framework itself remains largely amorphous. Studies on other formaldehyde resins have shown that while crystallinity can differ between uncured and cured states, the fundamental crystal structure, if any, may be identical.

Nitrogen and Hydrogen Sorption Studies for Porous Structures

Nitrogen and hydrogen sorption studies are essential for characterizing the porous architecture of this compound resins, providing quantitative data on surface area, pore volume, and pore size distribution. These properties are critical for applications involving adsorption.

Nitrogen sorption analysis on mesoporous carbon materials derived from m-aminophenol formaldehyde condensation (a related phenolic resin) reveals a typical type IV isotherm, which is characteristic of mesoporous materials. This analysis yielded a Brunauer-Emmett-Teller (BET) surface area of 260 m²g⁻¹, a pore volume of 0.2 cc g⁻¹, and a narrow pore size distribution with a maximum at 2.7 nm. Other functionalized porous polymers designed for cresol adsorption have demonstrated exceptionally high BET surface areas, reaching up to 1439 m² g⁻¹.

The porous structure of these resins also makes them candidates for gas storage applications. For instance, related mesoporous resorcinol-formaldehyde resins have been investigated for hydrogen storage. After being filled with lithium borohydride, these materials demonstrated a total hydrogen release of 13 wt% at 400 °C, highlighting the potential of such porous polymer networks in energy storage applications.

| Material | Analysis Type | Key Finding | Value | Source |

|---|---|---|---|---|

| Carbonized m-Aminophenol Formaldehyde | Nitrogen Sorption | BET Surface Area | 260 m²g⁻¹ | |

| Carbonized m-Aminophenol Formaldehyde | Nitrogen Sorption | Pore Volume | 0.2 cc g⁻¹ | |

| Carbonized m-Aminophenol Formaldehyde | Nitrogen Sorption | Pore Size Maximum | 2.7 nm | |

| Functionalized Adsorption Resin | Nitrogen Sorption | BET Surface Area | 1439 m²g⁻¹ | |

| Mesoporous Resorcinol–Formaldehyde with LiBH₄ | Hydrogen Sorption | Total Hydrogen Release (at 400 °C) | 13 wt% |

Modification and Functionalization of P Cresol M Cresol Formaldehyde Resins

Chemical Derivatization of Hydroxyl and Methylol Groups

The phenolic hydroxyl and methylol (-CH₂OH) groups present in cresol-formaldehyde resins are primary sites for chemical reactions, allowing for significant alterations to the resin's physical and chemical properties. Etherification and esterification are two of the most common derivatization methods employed.

Etherification of the hydroxymethyl groups with alcohols, a process also known as alkoxylation, is a key method for modifying resole-type resins. nih.gov This reaction introduces alkyl groups, which can improve flexibility, lower viscosity, and enhance solubility in various organic solvents. The process typically involves heating the resin with an alcohol in an acidic medium. nih.govresearchgate.net

The etherification reaction is generally carried out via azeotropic distillation to remove the water formed during the reaction, driving the equilibrium towards the ether product. nih.gov Dicarboxylic acids such as oxalic acid or malonic acid can be used as catalysts for this process. nih.gov Studies on o-cresol (B1677501)–furfural–formaldehyde (B43269) resins, which possess similar reactive hydroxymethylene groups, demonstrate that modification with n-butanol or 2-ethylhexanol leads to resins with lower viscosity and greater flexibility compared to the unmodified resin. nih.govresearchgate.net The structure of the modified resins shows the presence of alkyl groups from the respective alcohols, confirming the success of the etherification. researchgate.net

Table 1: Conditions and Outcomes of Etherification of Cresol-Formaldehyde Type Resins

| Alcohol Modifier | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Key Outcome |

|---|---|---|---|---|

| n-Butanol | Dicarboxylic Acids (e.g., oxalic, malonic) | 110 | 10-20 | Lowered viscosity, increased flexibility nih.gov |

Esterification Reactions

Esterification involves the reaction of the phenolic hydroxyl groups of the cresol-formaldehyde resin with carboxylic acids. This modification can be used to introduce a variety of functional groups, thereby altering the resin's properties for specific applications, such as in coatings and varnishes. The process can be performed with saturated or unsaturated higher fatty acids, rosin acids, or polybasic acids. google.com

The esterification of phenolic resins, particularly those with high molecular weight, is often conducted at high temperatures, typically in the range of 200-300°C, in the presence of an esterification catalyst. google.com To prevent potential gelation caused by the high temperatures, especially when using unsaturated fatty acids, the reaction can be carried out by passing vapors of an inert entrainer, like xylene, through the reaction mixture. google.com This technique accelerates the removal of water and can reduce the risk of premature polymerization. google.com The modification of bitumen with a phenol-cresol-formaldehyde resin has been shown to significantly improve adhesive properties, which can be attributed in part to the interactions involving the hydroxyl groups of the resin. lp.edu.ua

Incorporation of Additives and Co-reactants

The properties of cresol-formaldehyde resins can also be fundamentally altered by incorporating other monomers into the polymer structure during the synthesis phase. This co-condensation approach allows for the creation of hybrid resins with tailored characteristics.

Co-polymerizing cresols with phenol (B47542) is a common strategy to produce resins with a balance of properties. google.com Phenol, having three reactive sites for formaldehyde condensation, can increase the crosslinking density compared to p-cresol (B1678582) and m-cresol (B1676322). A modified m-cresol-phenol-formaldehyde resin can be synthesized to reduce the content of free phenol and alkylphenols while maintaining strong adhesion performance. google.com This is achieved by reacting cresol (B1669610), phenol, and an aldehyde under an acid catalyst. google.com

The synthesis of phenol-cresol-formaldehyde resin (PhCR-F) from the phenolic fraction of coal tar has been demonstrated, where "raw" phenols are polycondensed with formaldehyde. lp.edu.ua Furthermore, complex thermoplastic novolac resins can be created by condensing an incompletely intercondensed cresylic acid-formaldehyde resin with a standard phenol-formaldehyde novolac resin. google.com

Incorporating resin acids into the structure of formaldehyde resins can significantly improve properties like adhesiveness and water resistance. researchgate.net Formaldehyde resins containing derivatives of resin acids have been synthesized by condensing monomers like p-nonylphenol with resin acids and paraformaldehyde under acid catalysis. researchgate.net The resulting polymers contain hydrophenanthrene moieties from the resin acids, which confer high solubility in common organic solvents and high adhesiveness. researchgate.net These characteristics make them suitable for use in pressure-sensitive adhesive formulations, where they can increase cohesive strength without negatively impacting adhesive strength. researchgate.net

Introducing specific functional groups such as maleimide (B117702) or aniline (B41778) can impart unique properties to the resin.

Maleimide Functionalization: Resole-type phenolic resins can be functionalized with maleimide groups. researchgate.net This modification results in a resin with a higher curing temperature and enhanced thermal stability after polymerization compared to the unmodified resin. researchgate.net

Aniline Functionalization: Aniline can be incorporated into the resin structure to create aniline/cresol/formaldehyde resins. researchgate.net These resins can be synthesized under acid catalysis. researchgate.net The resulting polymers can then be further reacted, for example with epichlorohydrin (B41342), to produce new epoxy resins. researchgate.net Aniline-modified resins may also promote the adhesive strength of coatings and provide corrosion inhibition on metal surfaces. researchgate.net The synthesis of aniline-cresol-formaldehyde resins has been described where aniline and cresol are first heated together, followed by the addition of formalin and an acid catalyst, leading to a reflux reaction to form the final resin. google.com

Table 2: List of Compounds

| Compound Name |

|---|

| p-Cresol |

| m-Cresol |

| Formaldehyde |

| n-Butanol |

| 2-Ethylhexanol |

| Oxalic Acid |

| Malonic Acid |

| Xylene |

| Phenol |

| Paraformaldehyde |

| p-Nonylphenol |

| Resin Acids |

| Maleimide |

| Aniline |

| Epichlorohydrin |

Modification with Boron Compounds

The incorporation of boron into the cresol-formaldehyde matrix is a significant strategy for enhancing the thermal and mechanical properties of the resulting resin. This modification is typically achieved by introducing boron-containing compounds during or after the synthesis of the resin. The interaction of boron with the phenolic structure leads to the formation of a more robust, thermally stable network.

When boron compounds are introduced into the resin structure, they can form stable chemical bonds, such as borate esters with the phenolic hydroxyl groups. This integration of boron into the polymer backbone contributes to increased char yield and enhanced thermal stability at elevated temperatures. semanticscholar.org For instance, the modification of o-cresol formaldehyde resin with boric acid results in the formation of a hexatomic ring containing a coordinate boron-oxygen linkage, with the oxygen atom being supplied by the phenol hydroxyl group. mdpi.org This structural change is a key factor in the improved thermostability of the boron-modified resin. mdpi.org

Studies on phenol-formaldehyde (PF) resins modified with various boron compounds, such as boric acid, borax (sodium tetraborate), and zinc borate, have shown that these modifiers can influence the resin's curing behavior and molecular structure. researchgate.net Boron-modified resins often exhibit a lower degree of polymerization compared to their unmodified counterparts. researchgate.net The curing kinetics are also affected; modification with boric acid and borax can slow down the curing process, whereas zinc borate may accelerate it. researchgate.net Despite these changes in curing, the resulting materials often show improved fire resistance and comparable bonding strengths to unmodified resins. researchgate.net The introduction of heteroatoms like boron is noted to increase the oxidation resistance of phenolic resins and lead to higher crosslinking density.

Table 1: Effects of Boron Compound Modification on Phenol-Formaldehyde (PF) Resins

| Boron Compound | Effect on Curing | Effect on Molecular Weight / Polydispersity | Other Observed Effects |

|---|---|---|---|

| Boric Acid | Slows down curing process researchgate.net | Lower molecular weight and polydispersity researchgate.net | Slightly reduced pH researchgate.net |

| Borax (Sodium Tetraborate) | Slows down curing process researchgate.net | Lower molecular weight and polydispersity researchgate.net | Increased pH researchgate.net |

Controlled Molecular Architecture and Network Formation

The ultimate properties of a thermosetting resin are intrinsically linked to its molecular architecture, from the initial oligomeric structures to the final three-dimensional crosslinked network. In p-cresol m-cresol formaldehyde resins, controlling this architecture is key to tailoring material performance.

Synthesis of Specific Oligomeric Structures (e.g., Dinuclear Novolaks)

The initial stage of resin formation involves the creation of low-molecular-weight oligomers. By carefully controlling reaction conditions such as stoichiometry, temperature, and catalyst type, it is possible to synthesize specific oligomeric structures. For instance, linear, controlled molecular weight cresol novolac resins can be synthesized. vt.edu The control over molecular weight can be achieved by adjusting the stoichiometric ratio of the cresol monomers and utilizing an excess of formaldehyde. vt.edu This approach allows for the production of resins with a defined chain length, which in turn influences the processing characteristics and the final properties of the cured network. The synthesis of these defined oligomers is a foundational step for creating materials with predictable and reproducible performance.

Formation of Cyclic Oligomers (Calixarenes)

Under specific reaction conditions, the condensation of p-substituted phenols like p-cresol with formaldehyde can lead to the formation of cyclic oligomers known as calixarenes. nih.govresearchgate.net These macrocycles are characterized by a cup-like shape and have been a subject of intense interest in supramolecular chemistry. researchgate.net The synthesis is typically a base-catalyzed condensation reaction. nih.gov The process can be a one-step reaction where all components are refluxed in a high-boiling solvent, or a two-step process. nih.gov In the two-step method, a solid precursor is first formed, which is then refluxed in a high-boiling solvent to induce cyclization and form the calixarene. nih.gov While traditionally known to consist of up to eight phenolic units, recent discoveries have shown the synthesis of giant calixarenes with up to 90 phenolic subunits, achieved through simple and scalable processes. nih.gov

Crosslinking Mechanisms and Network Density

The final stage in the formation of a thermoset material from this compound resins is crosslinking, where the linear or branched oligomers are converted into an infusible and insoluble three-dimensional network. The mechanism of crosslinking and the resulting network density are critical determinants of the material's mechanical properties, thermal stability, and chemical resistance.

The condensation reaction can proceed randomly, leading to a highly cross-linked resin framework. worldresearchersassociations.com In resole-type resins, which are synthesized with an excess of formaldehyde under alkaline conditions, the crosslinking occurs through the reaction of hydroxymethyl groups. This self-curing process can convert the resin into a three-dimensional thermoset network. mdpi.org The crosslink density, or the number of crosslinks per unit volume, directly impacts the material's properties. A higher crosslink density generally leads to increased stiffness, hardness, and thermal stability, but can also result in increased brittleness. vt.edu For example, in phenol-formaldehyde crosslinked EPDM rubber, the crosslink density was found to influence tensile strength and modulus. researchgate.net The structure of the network can be complex, involving both methylene (B1212753) bridges and chroman structures. researchgate.net The ability of the network to form hydrogen bonds also affects its properties, such as the glassy modulus. vt.edu

Table 2: Relationship between Network Characteristics and Resin Properties

| Network Characteristic | Influence on Material Properties |

|---|---|

| Crosslink Density | Higher density generally increases tensile modulus, stiffness, and thermal stability. vt.eduresearchgate.net |

| Crosslinking Chemistry | The type of linkage (e.g., methylene vs. ether bridges) affects the flexibility and stability of the network. The formation of chroman structures is also a possibility. researchgate.net |

| Hydrogen Bonding Capability | Affects the glassy moduli of the networks. vt.edu |

| Oligomer Molecular Weight | Higher molecular weight oligomers are necessary to achieve good network mechanical properties. vt.edu |

Advanced Applications of P Cresol M Cresol Formaldehyde Resins in Materials Science

Polymer Matrix Composites

P-cresol (B1678582) m-cresol (B1676322) formaldehyde (B43269) resins, a subset of the broader class of phenolic resins, are utilized as matrix materials in advanced polymer composites. These resins are known for their excellent thermal stability, chemical resistance, and dimensional stability, which are imparted to the final composite material. The incorporation of reinforcing fibers, such as glass and carbon, leads to high-performance materials suitable for a variety of demanding applications.

Development of Glass Fiber Reinforced Composites

Glass fiber reinforced composites using phenolic resin matrices are well-established materials valued for their mechanical strength, electrical insulation properties, and heat resistance. nih.gov While specific data on p-cresol m-cresol formaldehyde resins is limited, the principles of fabrication and performance are based on the broader family of phenolic resins.

The manufacturing of these composites typically involves impregnating glass fibers (in the form of woven cloth or chopped strands) with the phenolic resin. piche.org.pk The mixture is then molded under heat and pressure, which cures the resin into a rigid, cross-linked thermoset matrix that encapsulates the fibers. piche.org.pk The mechanical properties of the resulting composite are highly dependent on the fiber-to-resin ratio. Research on general E-glass fiber/phenolic composites shows a direct correlation between fiber content and mechanical strength. piche.org.pk

For instance, studies have demonstrated that increasing the weight percentage of glass fibers from 20% to 40% leads to a progressive increase in tensile, flexural, and impact strengths. piche.org.pk In one study, the flexural strength was observed to increase from 77 MPa at 20 wt% glass fiber to 130 MPa at 40 wt%. piche.org.pk A further increase to 50 wt% continued to improve flexural strength to 159 MPa, although tensile and impact strength saw a slight decrease, suggesting an optimal fiber content for balanced properties. piche.org.pk Three-phase composites, incorporating glass fibers, phenol (B47542) formaldehyde resin, and an epoxy resin filler, have also been developed, showing that a 70 vol.% glass fiber content can yield a tensile strength of 92 MPa and a bending strength of 129 MPa. nih.gov

Table 1: Effect of E-Glass Fiber Content on Mechanical Properties of Phenolic Composites

| Fiber Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (MPa·mm) |

| 20 | Not specified | 77 | 4 |

| 30 | Not specified | 91 | 8 |

| 40 | Not specified | 130 | Not specified |

| 50 | Slightly decreased from 40% | 159 | Slightly decreased from 40% |

| Data derived from studies on general phenolic resin composites. piche.org.pk |

Utilization in Carbon Fiber Composites

Carbon fiber reinforced polymers (CFRPs) based on phenolic matrices are employed in high-temperature applications where superior strength-to-weight ratio and thermal stability are critical. qucosa.de The polymer matrix serves to transfer the load between the carbon fibers and provide structural integrity to the composite. researchgate.net The chemistry of the phenolic resin, including modifications using different phenol homologs like cresols, plays a crucial role in the microstructure and final properties of the composite. qucosa.de

Application as Binders in Abrasive Composites

Phenolic resins are extensively used as binders in the manufacture of both bonded abrasives (like grinding wheels and cutting discs) and coated abrasives (such as sandpaper). amazonaws.comresearchgate.net They are favored for this application due to their high strength, temperature resistance, and ability to firmly hold the abrasive grains (e.g., silicon carbide, aluminum oxide) in place during high-stress operations. amazonaws.com

In the production of coated abrasives, the process involves applying a maker coat of resin to a backing material, electrostatically depositing the abrasive grain, and then applying a sizer coat of resin to anchor the grains. amazonaws.com The product is then cured at elevated temperatures, often around 120°C for an extended period, to fully cross-link the phenolic binder. amazonaws.com The strong adhesive bond provided by the resin is decisive for the lifetime and performance of the abrasive product. amazonaws.comresearchgate.net Cresol-formaldehyde resins are a type of phenolic resin used in these applications. researchgate.net The demand for better-performing abrasives necessitates the development of stronger and more durable resin binders. amazonaws.com

High-Performance Adhesives and Coatings

Resins derived from the reaction of m-cresol and p-cresol with formaldehyde are formulated into high-performance adhesives and protective coatings. The specific ratio of the meta- and para-cresol isomers can be adjusted to fine-tune the properties of the resulting polymer, such as its solubility, reactivity, and thermal characteristics, making them suitable for specialized applications. google.com

Formulation of Pressure-Sensitive Adhesives

Cresol-formaldehyde resins function as key components in the formulation of pressure-sensitive adhesives (PSAs), where they act as crosslinking agents and tackifiers to enhance cohesive strength and thermal stability. vot.pl While research often focuses on specific isomers, the principles apply to mixed-isomer systems as well. For example, heat-reactive resins synthesized from o-cresol (B1677501), p-nonylphenol, and formaldehyde have been used as crosslinking components in PSAs based on natural rubber or acrylic polymers. vot.pl The addition of these phenolic resins imparts high cohesive strength after curing, which is essential for laminates that operate at elevated temperatures, without significantly compromising adhesive strength. vot.pl

Similarly, phenol-cresol-formaldehyde (PhCR-F) resins, synthesized from phenolic fractions of coal tar which naturally contain a mixture of phenol and cresol (B1669610) isomers, have proven to be effective adhesive additives. lp.edu.uaresearchgate.net Studies on the use of PhCR-F resin as a modifier for road bitumen showed a significant increase in adhesion to aggregates. lp.edu.uaresearchgate.net For example, the addition of just 1 wt% of the resin increased the adhesion index with granite and glass surfaces substantially. researchgate.net A Japanese patent also details a novolac resin produced by reacting a mixture of meta- and para-cresol with formaldehyde, specifically for use in positive photoresists, a specialized adhesive application. google.com The weight ratio of m-cresol to p-cresol was found to be a critical factor in the resin's performance. google.com

Table 2: Effect of Phenol-Cresol-Formaldehyde (PhCR-F) Resin on Bitumen Adhesion

| Bitumen Sample | Adhesion to Glass Surface (%) | Adhesion to Aggregate Surface (Mark) |

| BND 60/90 (Control) | 33 | 3 |

| BND 60/90 + 1% PhCR-F | 87 | 5 |

| BND 60/90 (Heated) | 43 | 3 |

| BND 60/90 + 1% PhCR-F (Heated) | 95 | 5 |

| Data from a study on PhCR-F resin as a bitumen modifier. researchgate.net |

Development of Protective Coatings for Various Substrates

Cresol-formaldehyde resins are used to formulate highly durable protective coatings for substrates such as wood, steel, and masonry. google.com These resins provide strong adhesion, heat resistance, and excellent chemical resistance, making them suitable for industrial and protective coating applications. specialchem.com

A key starting material for these resins is cresylic acid, a petroleum-derived mixture of o-, m-, and p-cresol. google.com A patented method describes the production of a cresol-formaldehyde polymer coating composition by heating a mixture of cresol (from cresylic acid) and formaldehyde in the presence of a basic catalyst. google.com The resulting polymer can be applied by brushing or spraying and cures under normal atmospheric conditions to form a substantially impervious layer that protects the substrate. google.com The formulation can also include inorganic fillers and pigments to impart desired physical properties and color. google.com The molar ratio of formaldehyde to cresol can be varied, typically from 0.5 to 1.75, to control the properties of the final coating. google.com These coatings are valued for their ability to protect surfaces from environmental elements and prevent deterioration. google.com

Enhancement of Road Bitumen Adhesion and Performance

This compound resins, often derived from the phenolic fraction of coal tar and referred to as phenol-cresol-formaldehyde (PhCR-F) resin, have demonstrated significant efficacy as a modifying agent for road bitumen. openreviewhub.orgscispace.com The incorporation of this resin enhances the adhesive properties of bitumen, a critical factor in the durability and longevity of asphalt (B605645) concrete pavements. mdpi.comscilit.com Traditional bitumen, particularly the oxidized type, often exhibits poor adhesion to acidic aggregate materials like granite and quartzite, leading to premature road surface failure. scispace.com